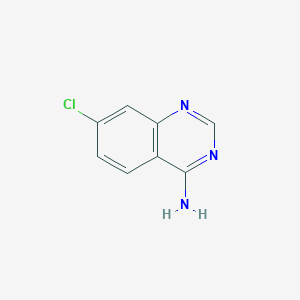

7-Chloroquinazolin-4-amine

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Drug Discovery

The journey of quinazoline derivatives in medicine is a rich narrative that spans over a century. The first synthesis of a quinazoline derivative was reported in 1869. mdpi.com However, it was the discovery of the potent pharmacological activities of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the plant Adhatoda vasica, that truly catalyzed interest in this chemical class. mdpi.com Over 200 biologically active quinazoline alkaloids have since been identified from various natural sources, including plants, microorganisms, and animals. wikipedia.orgnih.gov

The mid-20th century marked a significant turning point with the synthesis and development of the first generation of quinazoline-based drugs. These early successes laid the groundwork for extensive research into the structure-activity relationships (SAR) of quinazolines, revealing how modifications to the core structure could dramatically influence their therapeutic effects. nih.govmdpi.com This has led to the development of several clinically successful drugs, solidifying the quinazoline scaffold's place in the modern pharmacopeia. nih.govorientjchem.org

Overview of Diverse Biological Activities of Quinazoline-Based Compounds

The therapeutic potential of quinazoline derivatives is exceptionally broad, with compounds demonstrating efficacy across a wide array of diseases. mdpi.comnih.gov This versatility stems from their ability to interact with a multitude of biological targets, including enzymes and receptors that are central to various pathological processes. mdpi.comnih.gov

The application of quinazoline derivatives in oncology is perhaps their most significant contribution to medicine. A substantial body of research has demonstrated their potent antiproliferative activity against a variety of cancer cell lines. nih.govresearchgate.net Several quinazoline-based drugs have been approved for cancer treatment, primarily functioning as protein kinase inhibitors. wikipedia.orgmdpi.com These agents target key signaling pathways involved in tumor growth, progression, and survival. nih.govnih.gov

For instance, certain derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in many solid tumors. mdpi.comtandfonline.com Others have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis, the process by which tumors develop new blood vessels. mdpi.com The ability to target multiple kinases has also been explored, leading to the development of dual inhibitors. mdpi.com

Table 1: Examples of Quinazoline Derivatives with Anticancer Activity

| Compound/Drug | Target(s) | Noteworthy Findings |

|---|---|---|

| Gefitinib (B1684475) | EGFR | Approved for the treatment of non-small-cell lung carcinoma. wikipedia.org |

| Erlotinib | EGFR | An anti-tumor agent used in the treatment of various cancers. wikipedia.org |

| Lapatinib | EGFR, HER2 | Used for the treatment of advanced or metastatic breast cancer. wikipedia.org |

| Afatinib | EGFR family | Effective against cancers resistant to first-generation inhibitors like gefitinib and erlotinib. wikipedia.orgresearchgate.net |

| Varlitinib | Pan-HER inhibitor | A quinazoline derivative evaluated for its anticancer activity. researchgate.net |

| Quinazoline-chalcone 14g | Not specified | Showed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. researchgate.net |

Quinazoline derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. nih.govijpsdronline.com Research has shown that these compounds can be particularly effective against Gram-positive bacteria. nih.gov The mechanism of action often involves interference with essential bacterial processes, such as DNA synthesis or cell wall integrity. nih.gov

Furthermore, some quinazolines have been investigated for their potential as antiviral and antimalarial agents. nih.gov For example, their ability to inhibit enzymes crucial for viral replication has been a key area of study. mdpi.com In the context of malaria, quinazoline derivatives have been designed to overcome resistance to existing therapies. nih.gov

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound Class/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| Quinazolinone Schiff base derivatives | Escherichia coli, Gram-positive bacteria | Demonstrated good antibacterial activity, with some compounds showing notable effects against E. coli. nih.gov |

| Disubstituted quinazoline-2,4-diamines | Bacteria | Synthesized and evaluated for antimicrobial activity. mdpi.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Showed strong antifungal activity compared to the standard drug griseofulvin. mdpi.com |

| Benzimidazo quinazoline derivatives | Mycobacterium tuberculosis | A synthesized compound was found to be highly effective against M. tuberculosis. nih.gov |

The anti-inflammatory potential of quinazoline derivatives has been well-documented, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX). nih.gov

Proquazone is a notable example of a marketed quinazoline-based NSAID used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Ongoing research continues to explore novel quinazoline derivatives with improved potency and side-effect profiles for the management of inflammatory conditions. mdpi.com

The blood-brain barrier permeability of certain quinazoline derivatives has opened avenues for their investigation in the context of neurological disorders. nih.govacs.org Research has focused on their potential as treatments for conditions like Alzheimer's disease and Parkinson's disease. nih.govnih.gov

In the case of Alzheimer's disease, quinazoline derivatives have been designed to target multiple pathological factors, including the inhibition of cholinesterases and the aggregation of amyloid-beta peptides. nih.govnih.gov Some compounds have also shown neuroprotective effects. nih.gov Additionally, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of GABA-A receptors, suggesting their potential use as anxiolytics or anticonvulsants. nih.gov

At the molecular level, the diverse biological activities of quinazolines are a result of their ability to modulate the function of a wide range of enzymes and receptors. nih.govmdpi.com They have been identified as potent inhibitors of various enzyme families, including kinases, phosphodiesterases, and monoamine oxidases. mdpi.comnih.gov

Their ability to act as receptor antagonists is also a key feature. For example, derivatives have been developed as antagonists for the A2A adenosine (B11128) receptor, which is a therapeutic target for neurodegenerative diseases and cancer. mdpi.com The structural versatility of the quinazoline scaffold allows for the rational design of selective inhibitors and modulators for specific biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLVMJKFGHNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-36-7 | |

| Record name | 7-chloroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Routes

The construction of the 7-chloroquinazoline (B1588860) core and its subsequent conversion into highly reactive intermediates are crucial first steps in the synthesis of more complex molecules. These initial stages involve cyclization to form the fundamental bicyclic system, followed by strategic halogenations to activate specific positions for further substitution.

Synthesis of 7-Chloroquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid

The formation of the quinazolinone ring system is a common entry point for these syntheses. A widely used method involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with formamide. vulcanchem.comsci-hub.seworktribe.comevitachem.com This reaction is typically performed by heating the reactants, often at reflux temperatures around 160°C, to drive the cyclization and dehydration, yielding 7-chloroquinazolin-4(3H)-one. mdpi.comresearchgate.net One documented procedure reports achieving a yield of 82.3% for this transformation. mdpi.comresearchgate.net This quinazolinone serves as a stable precursor that can be further modified.

Table 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

| Starting Material | Reagent | Conditions | Product | Yield | Reference(s) |

| 2-Amino-4-chlorobenzoic acid | Formamide | Reflux, 160°C | 7-Chloroquinazolin-4(3H)-one | 82.3% | mdpi.comresearchgate.net |

Generation of Key Halogenated Quinazoline (B50416) Intermediates

To enhance the reactivity of the quinazoline core for subsequent nucleophilic substitution reactions, the hydroxyl group at the C-4 position and potentially other positions are converted to chlorine atoms. This creates versatile intermediates primed for amination and other coupling reactions.

For the synthesis of 2,4,7-trichloroquinazoline (B1295576), a more comprehensive chlorination strategy is required. Starting from a 6-chloro-2,4-quinazolinedione intermediate, treatment with phosphorus oxychloride in the presence of a base like dimethylaniline at reflux effectively converts both keto groups into chlorides. google.com This process yields the highly reactive 2,4,6-trichloroquinazoline. google.com While this specific example pertains to the 6-chloro isomer, the methodology is indicative of the general approach used for producing trichloroquinazoline derivatives. The multiple chlorine substituents on the ring system, such as in 2,4,7-trichloroquinazoline, activate the C-2 and C-4 positions for nucleophilic attack. vulcanchem.commdpi.comnih.gov

The synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) creates a particularly useful intermediate where the nitro group provides additional activation. The process starts with the nitration of 7-chloroquinazolin-4(3H)-one (the product from section 2.1.1). mdpi.comresearchgate.net This is achieved using a mixture of fuming nitric acid and sulfuric acid at controlled temperatures (0°C to 30°C), resulting in the formation of 7-chloro-6-nitroquinazolin-4(3H)-one with a yield of 84.7%. mdpi.comresearchgate.net

Table 2: Synthesis of 4,7-Dichloro-6-nitroquinazoline

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |

| 1 | 7-Chloroquinazolin-4(3H)-one | HNO₃/H₂SO₄ | 0°C to 30°C | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7% | mdpi.comresearchgate.net |

| 2 | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂/DMF | 100°C | 4,7-Dichloro-6-nitroquinazoline | 91.3% | mdpi.comresearchgate.net |

Strategic Amination Reactions

The chloro-substituted positions on the quinazoline ring, particularly C-2 and C-4, are electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of their utility in building more complex molecular architectures.

Nucleophilic Aromatic Substitution at C-4 and C-2 Positions

The regioselectivity of amination on polychlorinated quinazolines is well-documented. mdpi.comnih.gov In di- or trichloroquinazoline systems like 2,4,7-trichloroquinazoline, the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. nih.gov This enhanced reactivity is attributed to the electronic effect of the adjacent α-nitrogen atom. nih.gov

Consequently, when 2,4-dichloro or 2,4,7-trichloroquinazoline is treated with an amine, the substitution occurs preferentially at the C-4 position. mdpi.comnih.gov This allows for the selective synthesis of 4-amino-2-chloro-7-chloroquinazoline derivatives. The reaction typically proceeds by treating the chlorinated quinazoline with a primary or secondary amine in a suitable solvent. mdpi.com DFT calculations have confirmed that the carbon at the C-4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and resulting in a lower activation energy for the substitution at this site. mdpi.comnih.gov

Further substitution at the C-2 position requires more forcing conditions. For instance, after the initial amination at C-4, a second, different amine can be introduced at the C-2 position, often requiring higher temperatures or palladium-catalyzed cross-coupling reactions. researchgate.net This stepwise, regiocontrolled functionalization allows for the synthesis of diverse 2,4-disubstituted quinazoline libraries. nih.gov Amination of 4,7-dichloro-6-nitroquinazoline also follows this principle, with initial substitution occurring at the C-4 position. lookchem.com

Table 3: Regioselectivity in Nucleophilic Aromatic Substitution

| Substrate | Position of Initial Attack | Electronic Rationale | Typical Outcome | Reference(s) |

| 2,4,7-Trichloroquinazoline | C-4 | Higher LUMO coefficient, α-nitrogen effect | 4-Amino-2,7-dichloroquinazoline | mdpi.comnih.govnih.gov |

| 2,4-Dichloroquinazoline | C-4 | Lower activation energy for nucleophilic attack | 4-Amino-2-chloroquinazoline | mdpi.comnih.gov |

Hydrochloric Acid-Promoted Amination Mechanisms

The amination of chloro-substituted heterocyclic compounds, such as 4-chloroquinazolines, can be facilitated by the presence of an acid like hydrochloric acid (HCl). This method is particularly relevant for the synthesis of various quinazoline derivatives.

The reaction of a 4-chloroquinazoline (B184009) with an amine in the presence of HCl typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The acid plays a crucial role in activating the quinazoline ring, making the C4 position more susceptible to nucleophilic attack by the amine. Protonation of a nitrogen atom in the quinazoline ring increases the electrophilicity of the carbon atom bearing the chlorine.

Studies on similar fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that using water as a solvent with a catalytic amount of HCl can lead to higher reaction rates compared to organic solvents. nih.gov However, it is important to control the amount of acid to minimize competing hydrolysis of the chloro-substituent. nih.gov While aliphatic and benzylic amines may react poorly under these acidic conditions, they can often undergo amination in water without the need for an acid promoter. nih.gov For instance, the amination of 4-chloroquinoline, a related heterocyclic system, proceeds efficiently at a lower temperature in the absence of HCl to suppress the formation of the hydrolysis byproduct, quinolin-4-ol. nih.gov Similarly, 6-chloropurine (B14466) can be fully converted to its aminated product in the presence of a catalytic amount of HCl within a significantly shorter reaction time compared to the reaction without acid. nih.gov

Advanced Coupling and Cyclization Methodologies

Modern synthetic organic chemistry offers a variety of powerful tools for the construction of complex molecules. For 7-Chloroquinazolin-4-amine, palladium-catalyzed cross-coupling reactions and intramolecular cyclization approaches are particularly valuable for introducing diverse substituents and building fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are prominent examples used to functionalize the 7-chloro position of the quinazoline ring.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the C7 position. For instance, the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with different arylboronic acids under microwave irradiation resulted in the regioselective substitution at the C4 position. nih.gov Further Suzuki-Miyaura coupling at the C7 position can then be achieved to synthesize 4,7-diarylquinazolines. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used with phosphine (B1218219) ligands like SPhos, which has shown high efficiency even at low catalyst loadings. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Chloro-substituted Quinazolines

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-(3-nitrophenyl)quinazoline | 43 | nih.gov |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 5-Methylthiophen-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-2-(2-methylprop-1-enyl)-4-(5-methylthiophen-2-yl)-6-nitroquinazoline | 72 | nih.gov |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-4-(4-chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 63 | nih.gov |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-4-(3-trifluoromethylphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 78 | nih.gov |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov It is widely used for the synthesis of alkynylated quinazolines. nih.gov

The reaction can be performed under mild conditions, often at room temperature. wikipedia.orgnih.gov For the functionalization of this compound, the Sonogashira coupling provides a direct route to introduce alkynyl substituents at the C7 position. This is a valuable transformation as the resulting alkynes can serve as versatile intermediates for further synthetic manipulations. The reactivity of the C4-chloro substituent is generally higher than that of the C7-chloro, allowing for selective reactions. For example, in 2,4-dichloroquinazoline, the C4-chloro atom is preferentially substituted in Sonogashira couplings. nih.gov

Table 2: Conditions for Sonogashira Coupling Reactions

| Substrate | Reagent | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 6-Iodo-N-isopropylquinazolin-4-amines | Propargyl alcohol | PdCl₂(PPh₃)₂-dppf, CuI | NEt₃ | DMF | 50 °C | nih.gov |

| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | Room Temp | nih.gov |

| 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | Not specified | nih.gov |

| 2-Aryl-4-chloro-6-iodoquinazolines | Terminal acetylenes | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF-ethanol | Room Temp | researchgate.net |

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds. wikipedia.orgnrochemistry.com It typically involves the reaction of an arylboronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. wikipedia.org A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com

For this compound, the Chan-Lam coupling could potentially be employed to introduce N-aryl or O-aryl substituents at the 4-amino position, although direct examples on this specific substrate are not prevalent in the provided search results. The reaction mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org Various copper sources can be used, including copper(II) acetate, and the reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine. nrochemistry.com Copper-catalyzed N-arylation has been successfully applied to a variety of nitrogen-containing heterocycles using aryl halides as the coupling partners. mdpi.com

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.

In the context of quinazoline chemistry, intramolecular cyclization can be used to construct additional rings onto the quinazoline scaffold, leading to complex polycyclic structures. mdpi.comresearchgate.net For example, N3-alkenyl-tethered quinazolinones can undergo intramolecular radical cyclization. mdpi.com Another approach involves the intramolecular cyclization of pendant amines onto an electrophilic carbon of the quinazoline ring to form spirocyclic intermediates, which can then rearrange to form ring-fused products. nih.gov Furthermore, domino reactions involving a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence have been developed for the synthesis of pyrazolo[1,5-c]quinazolines from o-alkenyl aromatic isocyanides and diazo compounds. rsc.org These methods provide efficient routes to novel quinazoline derivatives with potential biological activities.

Dimroth Rearrangement in Quinazoline Synthesis

The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, providing a pathway for the synthesis of various substituted quinazolines. This rearrangement typically involves the interchange of an exocyclic and a ring substituent. The process is generally understood to proceed through a mechanism involving ring opening, rotation of a portion of the molecule around a bond, and subsequent ring closure to form a thermodynamically more stable isomer. This transformation can be initiated by heat, acid, or base.

In the context of quinazoline synthesis, the Dimroth rearrangement is a versatile tool. For instance, quinazolin-4(3H)-imines can be converted into 4-arylaminoquinazolines when heated in acetic acid. The reaction of anthranilonitriles with phenyl isoselenocyanates can yield 4-(phenylamino)quinazoline-2(1H)-selones through a Dimroth rearrangement of the initial intermediate. Similarly, reacting 2-amino-N'-arylbenzamidines with orthoesters produces quinazolin-4(3H)-imines, which then rearrange to form 4-arylaminoquinazolines. The driving force for the rearrangement is the formation of the more stable product, though the activation energy can be high depending on the specific substrate and reaction conditions. Factors such as the nature of functional groups, as well as electronic and steric effects within the molecule, influence the direction and efficiency of the rearrangement.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact, minimize waste, and improve efficiency. These approaches focus on using less hazardous materials, employing renewable feedstocks, and designing energy-efficient processes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields and purer products with significantly reduced reaction times. This method is particularly effective for the synthesis of 4-aminoquinazoline derivatives.

A common and efficient route involves the reaction of a 4-chloroquinazoline with an appropriate amine. japsonline.commdpi.com In a typical procedure, a mixture of 4-chloroquinazoline and an amine in a solvent like 2-propanol is irradiated in a microwave oven. japsonline.commdpi.com This method reduces reaction times from many hours under conventional reflux conditions to mere minutes. japsonline.com For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines has been successfully achieved with microwave irradiation in 20 minutes, compared to 12 hours required for the classical reflux method. japsonline.com This rapid, high-yielding, and environmentally benign approach is also applicable to multi-gram scale synthesis, demonstrating its utility and safety for larger-scale production.

Use of Greener Solvents and Catalytic Systems

The choice of solvents and catalysts is a cornerstone of green chemistry, aiming to replace volatile, toxic organic solvents with more sustainable alternatives and to use catalytic processes that are efficient and recyclable.

The use of water as a reaction medium is a prime example of a green approach. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones has been successfully performed in water using CO2 and a thermoregulated catalyst like melamine. rsc.org This process not only uses an environmentally benign solvent but also allows for the easy separation and reuse of the catalyst. rsc.org Deep eutectic solvents (DESs) represent another class of green solvents that are gaining prominence. These solvents are non-volatile, thermally stable, and can also act as catalysts, enhancing reaction rates without the need for additional, often toxic, additives.

In addition to greener solvents, the development of sustainable catalytic systems is crucial. This includes the use of metal-free organic catalysts which reduce the risk of toxic metal contamination in the final product. Such catalytic systems, combined with renewable solvents and energy-efficient methods like microwave irradiation, form a comprehensive strategy for the sustainable synthesis of compounds like this compound.

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity confirmation of synthesized compounds rely on a suite of analytical techniques. Spectroscopic methods are paramount among these for elucidating the precise molecular structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of the precursor 7-chloroquinazolin-4(3H)-one , the proton at the C2 position appears as a singlet around δ 8.09 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns determined by their positions relative to the chlorine substituent; for instance, the H-5 proton appears as a doublet at δ 8.17 ppm, while the H-8 proton is a doublet at δ 7.67 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For a derivative like 4,7-dichloro-6-nitroquinazoline , the carbon atoms of the quinazoline core appear at distinct chemical shifts, such as C-4 at δ 163.6 ppm and C-2 at δ 156.9 ppm. The presence and position of the chlorine atom at C7 significantly influence the chemical shifts of adjacent carbons.

The following table summarizes representative NMR data for a key precursor to 7-chloro-substituted quinazolines, demonstrating the utility of NMR in structural confirmation.

| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 7-chloroquinazolin-4(3H)-one | ¹H NMR | acetone-d₆ | 11.82 (br. s, 1H, NH); 8.17 (d, J = 8.5 Hz, 1H, H-5); 8.09 (s, 1H, H-2); 7.67 (d, J = 2.0 Hz, 1H, H-8); 7.51 (dd, J₁ = 8.5 Hz, J₂ = 2.0 Hz, 1H, H-6) |

| 7-chloro-6-nitroquinazolin-4(3H)-one | ¹³C NMR | DMSO-d₆ | 159.3 (C-4); 151.5 (C-8a); 149.6 (C-2); 144.7 (C-6); 130.4 (C-7); 129.9 (C-5); 124.2 (C-8); 121.7 (C-4a) |

| 2-(2-(4-chlorophenyl)amino)ethyl-7-chloroquinazolin-4-amine | ¹H NMR | DMSO-d₆ | 10.10 (brs, 1H, NH), 8.52 (d, J = 8.8 Hz, 1H), 8.38 (d, J = 2.0 Hz, 1H), 8.22 (d, J = 8.8 Hz, 1H), 7.73 (dd, J = 2.0, 8.8 Hz, 1H), 6.97 (d, J = 2.0 Hz, 1H), 6.66 (dd, J = 2.0, 8.8 Hz, 1H) |

Note: The data presented is for closely related analogues and precursors, as specified. This information is illustrative of the types of signals expected for this compound.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for this compound, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear molecular weight determination.

In positive ion ESI-MS, this compound is expected to show a prominent signal for the [M+H]⁺ ion. Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. The monoisotopic mass of this compound is approximately 179.03 g/mol . Therefore, the ESI-MS spectrum would show a base peak at m/z 180.0, corresponding to the [M+H]⁺ ion with the ³⁵Cl isotope, and a significant M+2 peak at m/z 182.0, with an intensity of about one-third of the base peak, corresponding to the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

For related quinazoline compounds, such as 7-chloroquinazolin-4(3H)-one, ESI-MS analysis has shown the expected [M+H]⁺ ions at m/z 181.2 (for ³⁵Cl) and 183.2 (for ³⁷Cl). mdpi.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. The fragmentation of aminoquinolines often involves characteristic losses of small neutral molecules. nih.govnih.gov The study of fragmentation patterns helps to confirm the connectivity of the atoms within the quinazoline core and the position of the substituents.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z ([M+H]⁺ with ³⁵Cl) | Calculated m/z ([M+H]⁺ with ³⁷Cl) | Intensity Ratio |

| [M+H]⁺ | 180.0 | 182.0 | ~3:1 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides key information about its molecular structure.

The primary amine (-NH₂) group at the C4 position gives rise to characteristic stretching vibrations. Typically, primary amines show a pair of medium-intensity peaks in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. scispace.comspectroscopyonline.com The spectrum will also display an N-H bending (scissoring) vibration, which is usually found in the 1650-1580 cm⁻¹ range.

The quinazoline ring system has several characteristic absorptions. The C=N stretching vibrations of the pyrimidine (B1678525) ring typically appear in the 1690-1640 cm⁻¹ region. mdpi.com The aromatic C=C stretching vibrations of the benzene ring will produce a series of peaks between 1625 cm⁻¹ and 1400 cm⁻¹. vscht.cz The C-H stretching vibrations of the aromatic protons are expected to be observed just above 3000 cm⁻¹.

Finally, the C-Cl stretching vibration from the chlorine atom at the C7 position will give rise to a strong absorption in the fingerprint region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. For a closely related compound, 7-chloroquinazolin-4(3H)-one, characteristic FT-IR peaks were observed at 3031 cm⁻¹ (C-H), 2964 and 2919 cm⁻¹ (N-H), 1714 cm⁻¹ (C=O), 1693 cm⁻¹ (C=N), and 1655 and 1606 cm⁻¹ (C=C). mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Quinazoline Ring | Aromatic C-H Stretch | > 3000 |

| Quinazoline Ring | C=N Stretch | 1690 - 1640 |

| Quinazoline Ring | Aromatic C=C Stretch | 1625 - 1400 |

| Chloroalkane | C-Cl Stretch | 850 - 550 |

Single-Crystal X-ray Diffraction (SC-XRD) for Regiochemistry and Conformational Analysis

For this compound, a successful SC-XRD analysis would provide the exact locations of the chlorine atom at the C7 position and the amine group at the C4 position, leaving no ambiguity about its isomeric structure. The analysis would also reveal the planarity of the quinazoline ring system and the orientation of the amine group relative to the ring.

In the solid state, intermolecular interactions such as hydrogen bonding play a crucial role in determining the crystal packing. The primary amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. These interactions can lead to the formation of specific supramolecular structures, such as dimers or extended networks.

Table 3: General Crystallographic Parameters Obtainable from SC-XRD

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms, confirming chemical bonds. |

| Bond Angles | The angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and other chemical substances. nih.govscispace.com For this compound, a validated HPLC method is essential to quantify its purity and to detect and quantify any impurities, such as starting materials, by-products, or degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The method involves injecting a solution of the compound onto the column. The components of the sample are then separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly (e.g., around 254 nm or 340 nm for quinazoline derivatives), is used to monitor the eluting components. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For many pharmaceutical applications, a purity of >95% or even >98% is required. derpharmachemica.comacs.org

Method validation is a critical aspect of HPLC analysis and involves demonstrating that the analytical method is suitable for its intended purpose. d-nb.infoscirp.org This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 4: Typical Parameters for HPLC Purity Analysis of this compound

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Structure Activity Relationships Sar and Rational Design of 7 Chloroquinazolin 4 Amine Derivatives

Systematic Substituent Variation and Its Impact on Biological Activity

The biological activity of 7-chloroquinazolin-4-amine derivatives can be significantly altered by the introduction of various substituents. These modifications influence the molecule's size, shape, electronics, and lipophilicity, all of which are critical for target interaction.

The nature and position of aryl and alkyl groups on the quinazoline (B50416) scaffold and its side chains play a pivotal role in determining the biological efficacy of these compounds.

Aryl Substituents: The attachment of aryl moieties to the quinazoline ring can increase lipophilicity, a property important for drug activity. ekb.eg For instance, in a series of 4-anilinoquinazolines, the presence of an aniline (B41778) substituent at the 2-position was found to be important for antimalarial activity. acs.org Specifically, analogues with a para-fluoroaniline showed notable activity. acs.org However, introducing substituents at the ortho-position of the aniline ring, such as an ortho-fluoroaniline, led to decreased antimalarial activity. acs.org In another study, the introduction of a 2-aminophenyl group at position 3 of the quinazolinone system was shown to enhance anticonvulsant activity. nih.gov

Alkyl Substituents: The addition of alkyl groups can also modulate activity. For example, the presence of methyl or ethyl groups as side chains at position 7 of the quinazoline scaffold resulted in good pan-RTK inhibitor activity and enhanced apoptosis-inducing capabilities. nih.gov Conversely, disubstitution on the 4-amino group with alkyl groups has been shown to be detrimental to antimalarial activity when compared to monoalkyl amino compounds. acs.org For example, N-methyl substitution at the 4-position showed comparable activity to a larger N-(3-hydroxypropyl) substituent, suggesting that the 4-NH group is crucial for target binding and that substitution at this position likely orients towards the solvent space. acs.org

Side Chain Linkers: The linker connecting a side chain to the quinazoline core also influences activity. For example, in a series of 4-aminoquinazoline derivatives, linkers such as azetidine, pyrrolidine, or piperidine (B6355638) were used to connect an acryloylamido anilino moiety. researchgate.net

The following table summarizes the impact of various aryl and alkyl substitutions on the biological activity of this compound derivatives.

The presence and nature of a halogen substituent at the 7-position of the quinazoline ring significantly influence the biological activity of the resulting derivatives. The introduction of a chlorine atom at this position is a common strategy in drug design.

Structure-activity relationship (SAR) studies have revealed that the presence of a chlorine atom at position 7 of the quinazolinone system can favor anticonvulsant activity. nih.govmdpi.com In the context of anticancer agents, the 7-chloro substituent is known to enhance electrophilicity and binding to hydrophobic pockets in target enzymes like kinases.

The type of halogen at position 7 can also fine-tune the activity. For instance, in a series of 2-anilino-4-amino substituted quinazolines, replacing the 7-chloro group with other halogens was explored. While specific data on the direct comparison of Cl, I, Br, and F at the 7-position is context-dependent, the general principle is that halogens modify the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. acs.org

Furthermore, the introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at position 7 has been shown to enhance the activity and selectivity of quinazolinone derivatives towards their targets. ekb.eg In a study on 2-aminoquinazolin-4(3H)-one derivatives as potential antiviral agents, compounds with a 7-trifluoromethyl group showed high binding affinities. nih.gov

The following table provides an overview of the influence of different halogen and related substituents at the 7-position on the activity of quinazoline derivatives.

The electronic properties of substituents on the this compound scaffold are a critical determinant of biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's reactivity and its ability to interact with biological targets. studypug.com

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro (NO2), cyano (CN), and trifluoromethyl (CF3) groups, pull electron density away from the quinazoline ring system. studypug.com This can enhance the electrophilicity of the molecule and promote stronger interactions with nucleophilic residues in a target's active site. studypug.com

The introduction of potent electron-withdrawing groups like a chlorine atom, trifluoromethyl, or nitro substituent at position 7 of the quinazolinone ring has been shown to enhance activity and selectivity. ekb.eg

In a study of 2-aminoquinazolin-4(3H)-one derivatives, compounds with EWGs like 7-trifluoromethyl and 7-nitro showed high binding affinities. nih.gov

Similarly, for quinolinyl amines, compounds with EWGs like fluorine (F) and chlorine (Cl) exhibited good antidepressant activity. nih.gov

The presence of EWGs on a phenyl ring attached to the quinazoline core can also enhance activity. For example, in a series of α-amylase inhibitors, the presence of Cl and F on the phenyl ring significantly increased activity. nih.gov

Electron-Donating Groups (EDGs):

EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, push electron density into the quinazoline ring system. studypug.com This can increase the nucleophilicity of the molecule and influence its binding to target proteins.

In some cases, EDGs can be beneficial for activity. For instance, in a study of 2-aminoquinazolin-4(3H)-one derivatives, compounds with a 5-hydroxy or 8-hydroxy group showed high binding affinities. nih.gov

However, in the same study, compounds with 7-amino, 5-methoxy, or 7-hydroxy groups showed no inhibitory effects, indicating that the position and nature of the EDG are crucial. nih.gov

In another study, the introduction of electron-donating substituents like N,N-dimethyl, methoxy, or methyl on a phenyl ring at position 2 of the quinazoline core resulted in either similar or reduced antiviral activity compared to the lead compounds. conicet.gov.ar

The following table summarizes the impact of various electron-withdrawing and electron-donating groups on the biological activity of quinazoline derivatives.

The fusion of additional heterocyclic rings to the this compound scaffold or the introduction of specific linker moieties can significantly influence the molecule's three-dimensional structure, lipophilicity, and interactions with biological targets, thereby modulating its activity.

Fused Ring Systems:

Benzimidazole (B57391): The hybridization of a quinazoline nucleus with a benzimidazole ring has been a successful strategy in developing compounds with diverse biological activities. ekb.egmdpi.com For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as potent dual inhibitors of c-Met and VEGFR-2. researchgate.net The benzimidazole moiety can participate in crucial interactions with the target protein. researchgate.net In some cases, the presence of two chlorine atoms on the benzimidazole ring, along with a 4-fluorophenyl group on the quinoline (B57606) ring, was found to be beneficial for antibacterial activity. nih.gov

Pyrazoline: Hybrid molecules incorporating both a 7-chloro-4-aminoquinoline and a 2-pyrazoline (B94618) moiety have been synthesized and shown to possess significant antiproliferative and antifungal activities. nih.gov The substituted 2-pyrazoline ring is a well-known pharmacophore associated with a broad range of biological effects. nih.gov

Oxazoloquinolines and Thiazoloquinolines: The fusion of oxazole (B20620) or thiazole (B1198619) rings to the quinoline/quinazoline backbone can lead to novel heterocyclic systems with unique biological profiles. While specific examples directly related to this compound are not detailed in the provided search results, the general principle of creating fused ring systems like oxazoloquinolines and thiazoloquinolines is a recognized approach in medicinal chemistry to explore new chemical space and enhance biological activity.

Linker Moieties:

The nature of the linker connecting the quinazoline core to other chemical entities is also critical for activity.

In the design of novel antimalarials, a piperidine ring was used as a linker to connect a 7-chloroquinoline (B30040) moiety with a tetrazole ring. mdpi.com

For a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, different linkers such as 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl were explored to connect the two pharmacophores. mdpi.com The results indicated that the type of linker significantly influenced the cytotoxic activity and selectivity of the compounds. mdpi.com

The following table summarizes the impact of various fused ring systems and linker moieties on the biological activity of quinazoline derivatives.

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in the rational design of new and more potent derivatives of this compound.

Pharmacophore models for this compound derivatives have been developed to elucidate the key structural features required for binding to various biological targets, such as protein kinases. These models typically highlight the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Hydrogen Bonding: The quinazoline nitrogen atoms are often crucial for biological activity, with one of them typically acting as a hydrogen bond acceptor. jst.go.jp For example, in the context of EGFR and VEGFR-2 inhibitors, a hydrogen bond donor at the aniline-C4 position is important for binding to conserved glutamate (B1630785) and aspartate residues in the kinase active site. ekb.eg

Hydrophobic Interactions: The 7-chloro substituent on the quinazoline ring enhances binding to hydrophobic pockets within the target enzyme. Similarly, the phenyl ring of an anilinoquinazoline (B1252766) moiety often occupies a lipophilic pocket in the active site. jst.go.jp

Aromatic Interactions: The planar quinazoline core itself provides a scaffold for aromatic interactions with the target protein.

Fused Ring Systems: In hybrid molecules, such as those containing a benzimidazole fused to the quinazoline, the additional ring system can introduce new interaction points. For instance, in c-Met and VEGFR-2 inhibitors, docking simulations suggest a common mode of interaction for the quinazoline-benzimidazole scaffold at the ATP-binding site of both kinases. researchgate.net

The following table outlines the key pharmacophoric features of this compound derivatives and their roles in target binding.

Conformational Analysis and Stereochemical Considerations in SAR

Dihedral Angles and Planarity of Quinazoline and Aryl Rings

The spatial arrangement between the quinazoline scaffold and an attached aryl ring (often at the 4-amino position) is a crucial determinant of a molecule's conformational profile. This relationship is typically described by the dihedral angle, which measures the torsion between the two ring systems.

The quinazoline ring system itself is generally observed to be substantially planar. iucr.org However, the degree of planarity for the entire molecule is influenced by the rotation of the aryl substituent. In many quinazoline derivatives, the molecule adopts a relatively flat conformation. For instance, in the crystal structure of N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the quinazoline ring is nearly planar and forms a very small dihedral angle of 2.73° with the adjoined benzene (B151609) ring. iucr.org This near-coplanarity can be a critical factor for activity, as a flat shape may be required for optimal stacking interactions or fitting within a planar binding pocket.

However, controlled disruption of this planarity is a recognized strategy in drug design to improve physicochemical properties like aqueous solubility. acs.org By introducing specific substituents, the dihedral angle can be intentionally increased, which may disrupt crystal packing and lead to better solubility profiles. acs.org The balance between achieving the required conformational planarity for biological activity and having sufficient non-planarity for favorable drug-like properties is a key challenge in the rational design of these compounds. acs.org The dihedral angle is therefore a convenient numerical parameter, obtainable through X-ray crystallography or computational modeling, to quantify this aspect of molecular geometry. acs.org

| Compound | Ring Systems | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Quinazoline and Benzene | 2.73 | iucr.org |

Intramolecular Hydrogen Bonding for Conformational Stabilization

Intramolecular hydrogen bonds (IHBs) play a profound role in medicinal chemistry by restricting conformational flexibility and stabilizing specific molecular shapes. nih.gov In derivatives of this compound, particularly those with a 4-anilino substitution, IHBs can lock the molecule into a well-defined conformation, which is often essential for potent biological activity.

A prominent example is the formation of a hydrogen bond between the amine proton (N-H) at the 4-position and a nearby acceptor atom on the quinazoline ring or its substituents. In a study of 4-anilino-5-fluoroquinazolines, a scaffold similar to the subject compound, a weak but conformationally significant N-H···F hydrogen bond was characterized. nih.gov The geometry of the scaffold forces the aniline N-H proton into close proximity with the fluorine atom at position 5, resulting in a through-space interaction observable by NMR spectroscopy. nih.gov This interaction helps to stabilize the conformation of the molecule. nih.gov

Similarly, other types of IHBs can provide conformational stability. In the case of N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the molecular conformation is stabilized by an intramolecular C-H···N hydrogen bond, where a hydrogen on the aryl substituent interacts with the N1 nitrogen of the quinazoline ring. iucr.org The formation of these internal hydrogen-bonded rings has a pronounced effect on the molecule's structure and properties, and their rational inclusion is a key tool in drug design. nih.gov The strength and impact of these bonds depend on a subtle balance between the interaction energy, the geometry of the newly formed ring, and the relative energies of the "open" (unbonded) and "closed" (bonded) conformations in different solvent environments. nih.gov

| Compound Class/Example | Hydrogen Bond Type | Interacting Groups | Effect | Reference |

|---|---|---|---|---|

| 4-Anilino-5-fluoroquinazolines | N-H···F | Aniline N-H and C5-Fluorine | Forces aniline NH proton near fluorine, stabilizing conformation. | nih.gov |

| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | C-H···N | Aryl C-H and Quinazoline N1 | Stabilizes the overall molecular conformation. | iucr.org |

| (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene)acetate | N-H···O=C | Quinazoline N-H and Carbonyl Oxygen | Confirms the presence of a specific tautomeric form in solution. | researchgate.net |

Molecular Mechanisms of Action and Target Identification

Kinase Inhibition Profiling

Derivatives of the 7-chloroquinazolin-4-amine scaffold have demonstrated inhibitory activity against a range of kinases involved in cancer cell signaling pathways. This section outlines the key kinase targets and the nature of their inhibition.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. nih.gov Many derivatives of 4-anilinoquinazoline (B1210976) have been developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govugr.es EGFR is a member of the ErbB family of receptor tyrosine kinases and its overexpression or mutation is a frequent driver in non-small-cell lung cancer (NSCLC). nih.gov The binding of ligands like EGF stimulates EGFR dimerization, leading to receptor activation and downstream signaling that promotes cell proliferation and survival. nih.gov

The inhibitory action of quinazoline-based compounds on EGFR is primarily achieved by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain. nih.govacs.orgtandfonline.com The quinazoline ring system is designed to mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket. ugr.esmdpi.com This competitive binding prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the kinase's catalytic activity and downstream signaling. tandfonline.com The interaction is often stabilized by hydrogen bonds between the quinazoline core and key amino acid residues in the hinge region of the kinase, such as Met793 and Gln791. mdpi.com Furthermore, the aniline (B41778) portion of the molecule extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity. ugr.es

Activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, are common in NSCLC and increase the tumor's sensitivity to first-generation EGFR inhibitors. nih.gov However, resistance often develops, most commonly through a secondary "gatekeeper" mutation, T790M. nih.gov This mutation increases the affinity of the kinase for ATP, reducing the effectiveness of competitive inhibitors. nih.govjcancer.org

Researchers have developed subsequent generations of quinazoline-based inhibitors to target these resistant mutants. For instance, some covalent inhibitors form a bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition. mdpi.com Third-generation inhibitors like osimertinib (B560133) are designed to be selective for EGFR mutants, including T790M, while having less activity against the wild-type (WT) receptor, which helps to reduce side effects. nih.govnih.gov More recent efforts have focused on developing fourth-generation inhibitors to overcome resistance mechanisms to third-generation drugs, such as the C797S mutation. nih.govjst.go.jpnih.gov

Table 1: Inhibition of EGFR and its Mutants by Quinazoline Derivatives

| Compound/Drug | Target(s) | Inhibition Mechanism | Key Features |

|---|---|---|---|

| First-generation (e.g., Gefitinib (B1684475), Erlotinib) | EGFR (WT and activating mutations like L858R, Del19) | Reversible, ATP-competitive | Effective against initial activating mutations but susceptible to T790M resistance. nih.govmdpi.com |

| Second-generation (e.g., Afatinib, Dacomitinib) | EGFR (WT and mutants), other ErbB family members | Irreversible, covalent binding to Cys797 | Broader activity but can have increased side effects due to WT EGFR inhibition. nih.govmdpi.com |

| Third-generation (e.g., Osimertinib) | EGFR mutants (L858R, Del19, T790M) | Irreversible, covalent binding to Cys797 | Selective for mutant EGFR over WT, overcoming T790M resistance. nih.govnih.gov |

| Fourth-generation (in development) | EGFR triple mutants (e.g., L858R/T790M/C797S) | Allosteric or spanning ATP-binding and allosteric sites | Designed to overcome resistance to third-generation inhibitors. nih.govnih.gov |

c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Dual Inhibition

The dysregulation of both c-Met and VEGFR-2 tyrosine kinases is implicated in the development and progression of various cancers. nih.gov The HGF/c-Met signaling pathway is involved in angiogenesis and cell migration. plos.org Consequently, the simultaneous inhibition of both EGFR and VEGFR-2 is a promising therapeutic strategy. sci-hub.se A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2. researchgate.net These compounds have shown the ability to interact with the ATP-binding sites of both kinases. researchgate.net For instance, compound 7j from one study exhibited potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 0.05 µM and 0.02 µM, respectively. researchgate.net

Phosphoinositide 3-Kinase (PI3Kα) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate crucial cellular functions, and their dysregulation is common in human tumors. researchgate.netwikipedia.org The quinazoline scaffold has also been explored for developing PI3K inhibitors. researchgate.net Certain quinazoline derivatives have been shown to exhibit inhibitory activity against PI3Kα. researchgate.net For example, some novel 4,6-disubstituted quinazoline derivatives have been designed and synthesized as potential PI3K inhibitors, demonstrating significant anti-proliferative activities. researchgate.net

Cdc2-Like Kinases (Clk1, Clk4) Inhibition

Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing by phosphorylating serine- and arginine-rich (SR) proteins. nih.govnih.gov Misregulation of this process is linked to diseases like cancer. nih.gov Substituted 6-arylquinazolin-4-amines have been identified as potent inhibitors of Clk1 and Clk4. nih.govnih.gov These inhibitors act through an ATP-competitive mechanism. nih.gov Further research into anilino-2-quinazoline derivatives has led to the discovery of compounds like DB18, which is a potent inhibitor of human CLK1, CLK2, and CLK4 with IC50 values in the 10-30 nM range. researchgate.net

Enzyme Modulation Beyond Kinases

The versatility of the this compound scaffold extends to enzymes outside the kinome. Derivatives have shown inhibitory activity against critical enzymes in viruses and bacteria, highlighting their potential as anti-infective agents.

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Research has identified quinazolin-4-one-based compounds as nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov

A notable compound from this series, C7, demonstrated superior inhibitory activity against Mpro with an IC₅₀ value of 0.085 µM, a significant improvement over the parent compound, baicalein (B1667712) (IC₅₀ = 0.966 µM). nih.govnih.gov Furthermore, C7 was effective at inhibiting viral replication in SARS-CoV-2-infected Vero E6 cells, with an EC₅₀ of 1.10 µM and low cytotoxicity. nih.gov An X-ray co-crystal structure confirmed a non-covalent binding mechanism. nih.gov While C7 itself is a quinazolin-4-one, this research highlights the potential of the quinazoline core, including 7-chloro derivatives, for targeting viral proteases. Another study explored 4-((7-chloroquinolin-4-yl)amino)phenol, a related quinoline (B57606) structure, which also showed potential as an Mpro inhibitor. nih.govnih.gov

| Compound | Target | Inhibitory Concentration (IC₅₀) | Antiviral Activity (EC₅₀) |

|---|---|---|---|

| Compound C7 | SARS-CoV-2 Mpro | 0.085 µM nih.govnih.gov | 1.10 µM nih.gov |

| Baicalein (Reference) | SARS-CoV-2 Mpro | 0.966 µM nih.gov | 5.15 µM nih.gov |

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to β-lactam antibiotics, a mechanism mediated by Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov A novel class of antibacterials based on the 4(3H)-quinazolinone scaffold has been discovered to inhibit PBP2a through a unique allosteric mechanism. nih.govnih.govrcsb.org

These quinazolinones bind to an allosteric site on PBP2a, which is distinct from the active site where β-lactams bind. nih.govnih.gov This binding event induces a conformational change that opens the active site, making PBP2a susceptible to inhibition by β-lactams like piperacillin. nih.govrcsb.org This synergistic action restores the efficacy of the antibiotic against MRSA. A lead quinazolinone compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml against an MRSA strain and showed efficacy in animal infection models. nih.gov While the specific structures of the lead compounds in these studies were not 7-chloro derivatives, the findings establish the quinazolinone core as a valid platform for developing PBP2a allosteric inhibitors. researchgate.net

Energy metabolism is a key target space for developing new antibiotics against Mycobacterium tuberculosis (Mtb). The pathogen utilizes two terminal oxidases, the cytochrome bcc:aa₃ complex and the cytochrome bd oxidase. embopress.org While inhibitors of the former exist, their efficacy is limited by the functional redundancy provided by the latter. embopress.org

A focused screening effort identified the quinazolin-4-amine (B77745) derivative ND-011992 as a specific inhibitor of cytochrome bd oxidase. embopress.orgprobechem.com Alone, ND-011992 has a minimal effect, but when combined with Q203 (a cytochrome bcc:aa₃ inhibitor), it synergistically blocks oxygen consumption and ATP synthesis, leading to potent bactericidal activity against replicating, non-replicating, and drug-resistant Mtb strains. embopress.org The IC₅₀ for ATP depletion in M. bovis BCG was between 0.5–1.6 μM for ND-011992 in the presence of Q203. mdpi.com Studies on the structure of ND-011992 confirm it contains a quinazoline core. probechem.comresearchgate.net Further research into N-phenethyl-quinazolin-4-yl-amines has identified additional potent inhibitors of cytochrome bd oxidase, with compounds showing activity against various mycobacterial strains. mdpi.comnih.gov

| Compound | Mycobacterial Strain | ATP Depletion IC₅₀ (+Q203) |

|---|---|---|

| ND-011992 | M. bovis BCG | 0.5-1.6 µM mdpi.com |

| Compound 12a | M. bovis BCG | 11 µM |

| M. tuberculosis H37Rv | 12 µM | |

| Compound 19a | M. bovis BCG | 6 µM |

| M. tuberculosis H37Rv | 18 µM |

Receptor-Mediated Interactions

The biological activity of this compound derivatives is not limited to enzyme inhibition. These compounds have also been shown to interact with G protein-coupled receptors (GPCRs) and pattern recognition receptors, indicating their potential in immunology and inflammation.

Research has been conducted on quinazoline derivatives as ligands for Toll-like receptors (TLRs), which are key components of the innate immune system. nih.gov Specifically, various heterocyclic scaffolds, including quinazolines, have been evaluated as TLR7 and TLR8 agonists, which could serve as vaccine adjuvants. nih.govmdpi.com For instance, the synthesis of 2-butyl-5-chloro nih.govrcsb.orgmdpi.comtriazolo[1,5-c]quinazoline has been reported in the exploration of TLR agonists, demonstrating that chloro-substituted quinazoline systems are of interest in this area. acs.org

Additionally, the synthesis of 7-chloro-4-(furan-2-yl)quinazolin-2-amine was reported during the development of novel A2A adenosine receptor antagonists, further confirming that the 7-chloroquinazoline (B1588860) scaffold is actively being explored for receptor-mediated interactions. mdpi.com

Cellular Pathway Perturbations

Quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of intrinsic pathways. nih.gov This process is often characterized by the activation of key executioner caspases, such as caspase-3 and caspase-7, and the disruption of the mitochondrial membrane potential. nih.govnih.gov

For instance, the compound 6,7-dimethoxyquinazolin-4-amine (B1338742) (DW-8) was found to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway. nih.gov This involved the upregulation of cleaved caspase-3 and caspase-7. nih.gov The activation of these caspases is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. aging-us.com Furthermore, studies on chloroquine (B1663885), which contains a related quinoline ring structure, have shown that it can induce a marked decrease in the mitochondrial transmembrane potential, which is accompanied by the activation of caspase-3. nih.gov The disruption of the mitochondrial membrane is a critical event that can lead to the release of pro-apoptotic factors. researchgate.netionbiosciences.com

A significant mechanism of action for several quinazoline-based compounds is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This prevents cancer cells from proceeding through mitosis and proliferation.

The quinazoline derivative DW-8 has been observed to cause cell cycle arrest at the G2 phase in colorectal cancer cells. nih.gov Similarly, treatment of human breast cancer cells with chloroquine, a compound with a quinoline core, resulted in G2/M phase cell cycle arrest. nih.gov This arrest was associated with a decrease in the protein levels and activity of key cell cycle regulators. nih.gov Other quinoline derivatives have also been reported to arrest the cell cycle at the G2/M phase, highlighting this as a common mechanistic feature of this class of compounds. researchgate.net

The generation of reactive oxygen species (ROS) is another mechanism through which quinazoline derivatives can exert their cytotoxic effects. researchgate.net ROS are highly reactive molecules that can induce oxidative stress and damage cellular components, leading to cell death. smw.ch

While direct evidence for this compound is pending, studies on related compounds suggest this is a plausible mechanism. For example, the anticancer effects of certain chalcone (B49325) derivatives have been associated with the generation of ROS. mdpi.com The production of ROS can be a consequence of mitochondrial dysfunction or the activity of enzymes like NADPH oxidase. smw.chmdpi.com

Inhibition of Drug Resistance Transporters

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com The quinazoline-4-amine scaffold has been identified as a key feature in molecules that can inhibit these transporters, thereby reversing MDR. nih.gov

Derivatives of 2,4-disubstituted quinazolines have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP/ABCG2). nih.gov Many of these compounds have shown potent inhibition of P-gp activity, with some also being active against MRP1 and/or BCRP. nih.gov The ability of these quinazoline derivatives to inhibit drug efflux pumps can restore the efficacy of conventional anticancer drugs. nih.gov For example, N-phenyl-2-carboranylquinazolin-4-amine has been designed as a BCRP inhibitor. researchgate.net The development of inhibitors for these transporters is a promising strategy to overcome drug resistance in solid tumors. nih.govacs.org

| Compound Class | Transporter(s) Inhibited | Effect | Reference |

| 2,4-Disubstituted quinazolines | P-gp, MRP1, BCRP | Reversal of Multidrug Resistance | nih.gov |

| N-phenyl-2-carboranylquinazolin-4-amine | BCRP (ABCG2) | Inhibition | researchgate.net |

This compound: An Examination of Its Molecular Interactions with ABC Transporters

The chemical compound this compound has garnered attention within the scientific community for its role as a key structural motif in the development of various biologically active molecules. This article focuses exclusively on the molecular mechanisms of action and target identification of this compound, with a specific emphasis on its interactions with the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), two prominent members of the ATP-binding cassette (ABC) transporter family.

The quinazoline scaffold is a foundational element in the design of numerous inhibitors targeting key proteins involved in cancer progression and drug resistance. Research has particularly highlighted the potential of quinazolinamine derivatives to interact with and inhibit ABC transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells. Overexpression of these transporters, such as BCRP and P-gp, leads to the efflux of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a significant contributor to multidrug resistance in various cancers. The quinazoline framework is a recognized feature in a number of BCRP inhibitors. nih.govmdpi.comoaepublish.com For instance, the tyrosine kinase inhibitor gefitinib, which possesses a quinazolinamine core, has been identified as an inhibitor of BCRP. mdpi.com

Studies on quinazoline derivatives have revealed that substitutions at various positions on the quinazoline ring, including the 7-position, can influence their BCRP inhibitory activity. researchgate.net While specific inhibitory concentration (IC50) values for this compound against BCRP are not extensively detailed in the reviewed literature, the impact of halogen substitutions on the quinazoline scaffold is a subject of ongoing investigation. Research on related quinazoline compounds indicates that the nature and position of substituents play a crucial role in determining the potency of BCRP inhibition. oaepublish.com For example, a study on 2,4-disubstituted quinazoline derivatives identified compounds with potent dual inhibitory effects on both P-gp and BCRP, with EC50 values in the sub-micromolar range for BCRP. core.ac.uk However, these were more complex molecules than this compound itself. The 7-chloro substituent is also noted for its utility as a reactive site for further chemical modifications to create more complex derivatives with potentially enhanced biological activity.

P-glycoprotein (P-gp), or ABCB1, is another critical ABC transporter implicated in multidrug resistance. Similar to BCRP, the quinazoline scaffold is a key feature in the development of P-gp inhibitors. nih.gov Several quinazolinamine derivatives have been shown to exhibit P-gp inhibitory properties. nih.govmdpi.com

Investigations into 2,4-disubstituted quinazoline derivatives have demonstrated that many of these compounds can inhibit P-gp activity, with some reaching nanomolar efficacy. core.ac.uk The structure-activity relationship studies within these series of compounds highlight that the substitutions at both the 2 and 4 positions of the quinazoline ring significantly affect P-gp inhibition. core.ac.uk While direct quantitative data for this compound's P-gp inhibitory activity is not specified in the available research, the collective findings on quinazoline derivatives suggest that the substitution pattern on the core structure is a key determinant of interaction with P-gp. A study focusing on various quinazolinamine derivatives identified a cyclopropyl-containing compound as a dual inhibitor of both BCRP and P-gp. nih.gov

Preclinical Biological Evaluation of 7 Chloroquinazolin 4 Amine and Its Analogs

Anticancer Efficacy Studies (In vitro Models)

The in vitro anticancer potential of 7-chloroquinazolin-4-amine and its derivatives has been explored across a variety of cancer cell lines, revealing a promising spectrum of antiproliferative and cytotoxic activity. These studies are crucial in the early stages of drug discovery to identify lead compounds for further development.

Assessment of Antiproliferative Activity across Diverse Cancer Cell Lines

The inhibitory effects of this compound analogs have been demonstrated against a range of hematological and solid tumor cell lines.

Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which incorporate the 7-chloroquinazoline (B1588860) scaffold, have shown significant antiproliferative activity against several leukemia and lymphoma cell lines. mdpi.comresearchgate.net Specifically, compounds designated as 5d, 8d, and 12d, which feature different linkers and an unsubstituted benzimidazole (B57391) ring, exhibited strong cytotoxic effects. mdpi.comresearchgate.net These compounds effectively suppressed cell cycle progression in these hematological cancer cell lines. mdpi.comresearchgate.net One of these hybrids, compound 12d, was noted for its favorable toxicity ratio between normal and tumor cells, particularly in leukemia and lymphoma lines. mdpi.com

Quinazoline-based pyrimidodiazepines have also been evaluated for their anticancer activity. rsc.org One such compound, 14g, a quinazoline-chalcone, showed high antiproliferative activity against K-562 and RPMI-8226 leukemia cell lines. rsc.org Furthermore, a pyrimidodiazepine derivative, 16c, demonstrated significant cytotoxic activity against ten different cancer cell lines, proving to be ten times more potent than the standard anticancer drug doxorubicin (B1662922) in some cases. rsc.org

| Cell Line | Description | Compound Class | Key Findings |

| CCRF-CEM | Human acute lymphoblastic leukemia | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Strong cytotoxic activity observed. mdpi.comresearchgate.net |

| Hut78 | T-cell lymphoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Compounds 5d and 12d induced apoptosis. mdpi.comresearchgate.net |

| THP-1 | Acute monocytic leukemia | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Effective suppression of cell cycle progression. mdpi.comresearchgate.net |

| Raji | Burkitt's lymphoma | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Demonstrated notable antiproliferative effects. mdpi.comresearchgate.net |

| K-562 | Chronic myelogenous leukemia | Quinazoline-chalcone (14g) | High antiproliferative activity. rsc.org |

| RPMI-8226 | Multiple myeloma | Quinazoline-chalcone (14g) | High antiproliferative activity. rsc.org |

The antiproliferative effects of this compound derivatives extend to a broad range of carcinoma cell lines. For instance, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been tested against HeLa (cervical adenocarcinoma), CaCo-2 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, showing notable activity. mdpi.comresearchgate.net